molecular formula C18H15BrN2O B2996879 6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899990-26-2

6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2996879
CAS No.: 899990-26-2
M. Wt: 355.235
InChI Key: AGKRLJPEETXZNF-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one ( 899990-26-2) is a high-purity pyridazinone derivative supplied for pharmacological and medicinal chemistry research. This compound features a bromophenyl substituent and a benzyl group at the N-2 position of the dihydropyridazinone core, a scaffold recognized for its significant biological potential. Pyridazin-3-one derivatives are a prominent class of nitrogen-containing heterocycles extensively investigated for their diverse pharmacological profiles. Research indicates these compounds show promise as potent vasodilating and antihypertensive agents . Recent studies on novel pyridazin-3-one hybrids have demonstrated superior vasorelaxant activity in isolated aortic tissue assays, with certain analogs exhibiting EC50 values in the sub-micromolar range, significantly outperforming standard therapeutics like hydralazine . The mechanism is associated with a marked increase in eNOS mRNA expression and subsequent nitric oxide upregulation, highlighting their potential in cardiovascular disease research . Beyond cardiovascular applications, the pyridazinone core is found in compounds with a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties , making it a versatile scaffold in drug discovery. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access the InChI Key for this compound: AGKRLJPEETXZNF-UHFFFAOYSA-N .

Properties

IUPAC Name

6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-13-3-2-4-14(11-13)12-21-18(22)10-9-17(20-21)15-5-7-16(19)8-6-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKRLJPEETXZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

    Addition of the Methylphenyl Group: The methylphenyl group can be added through a Friedel-Crafts alkylation reaction, where a methylphenyl halide reacts with the pyridazinone core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: :

Biological Activity

The compound 6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a member of the pyridazinone class, which has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN3OC_{19}H_{18}BrN_3O with a molecular weight of approximately 392.27 g/mol. The structure features a bromobenzene and a methylphenyl group attached to a pyridazinone core, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
  • Antimicrobial Effects : Certain analogs have demonstrated activity against bacterial strains.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets involved in cell proliferation and inflammation.

  • Inhibition of Enzymatic Activity : Similar compounds often act as inhibitors of key enzymes such as cyclooxygenases (COX) or phosphodiesterases (PDE), which play roles in inflammation and cancer progression.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Anticancer Studies :
    • A study on pyridazinone derivatives reported significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The presence of halogen substituents like bromine was linked to enhanced activity due to increased lipophilicity and improved binding affinity to target proteins .
  • Anti-inflammatory Effects :
    • Research indicated that certain pyridazinone derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity :
    • A systematic review analyzed various pyridazinone derivatives for their antimicrobial properties, revealing that some compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria .

Data Tables

Activity TypeRelated CompoundIC50 (µM)Reference
AnticancerPyridazinone Derivative5.0
Anti-inflammatoryPyridazinone Derivative10.0
AntimicrobialPyridazinone Derivative8.0

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Position 6) Substituents (Position 2) Molecular Formula Molecular Weight Key Features
Target Compound 4-Bromophenyl 3-Methylbenzyl C₁₈H₁₅BrN₂O ~357.2 (calculated) Bromine enhances molecular weight and lipophilicity; methylbenzyl adds steric bulk.
6-[[(tert-Butyldiphenylsilyl)oxy]methyl]-4-(4-fluorophenyl)-2-(oxan-2-yl)-2,3-dihydropyridazin-3-one () 4-Fluorophenyl Oxan-2-yl (tetrahydropyranyl) C₂₉H₃₀FN₃O₃Si ~539.7 Fluorine reduces molecular weight; tetrahydropyranyl increases solubility .
6-(4-Benzylpiperidine-1-carbonyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one () 4-Fluorophenyl 4-Fluorobenzyl + piperidine-carbonyl C₂₄H₂₄FN₃O₂ 405.5 Piperidine-carbonyl introduces hydrogen-bonding potential; fluorophenyl lowers steric hindrance .
2-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one () 4-Fluorophenyl Oxadiazole-bromophenyl C₁₉H₁₂BrFN₄O₂ 427.2 Oxadiazole enhances rigidity; bromine at position 3 increases halogen bonding .

Key Observations:

Halogen Effects: The target compound’s 4-bromophenyl group increases molecular weight (~357.2) compared to fluorophenyl analogs (e.g., 405.5 in ). Bromine’s larger atomic radius and higher electronegativity may enhance intermolecular interactions (e.g., halogen bonding) compared to fluorine .

Piperidine-carbonyl () and oxadiazole () groups add hydrogen-bonding or π-stacking capabilities, which are absent in the target compound’s structure.

Synthetic Pathways :

  • Claisen–Schmidt condensations and Michael additions are common for bromophenyl heterocycles (), but the target compound’s synthesis may require optimized conditions due to the bulky 3-methylbenzyl group .

Structural and Crystallographic Considerations

These tools could elucidate the target compound’s conformation, particularly the dihedral angle between the bromophenyl and pyridazinone rings, which influences π-π stacking and biological activity .

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